2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
Description
2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a Schiff base derivative characterized by a hydrazone linkage (-NH-N=CH-) connecting a 4-fluorobenzylidene moiety to an oxoacetamide scaffold. The acetamide nitrogen is substituted with a 2-methoxyphenyl group, introducing steric and electronic effects due to the ortho-methoxy substituent.
The 2-methoxyphenyl substituent may reduce molecular symmetry, affecting crystallinity and solubility. Such compounds are typically synthesized via condensation of hydrazides with aldehydes or ketones, as seen in related syntheses (e.g., ) .
Properties
CAS No. |
329210-78-8 |
|---|---|
Molecular Formula |
C16H14FN3O3 |
Molecular Weight |
315.30 g/mol |
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14FN3O3/c1-23-14-5-3-2-4-13(14)19-15(21)16(22)20-18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
PYYNKDVOWBZIAD-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that derivatives of hydrazones can exhibit cytotoxic properties against various cancer cell lines. For instance, the structural modifications in the hydrazone derivatives can enhance their interaction with biological targets, potentially leading to improved efficacy in cancer treatment .
Fluorescent Probes
Due to its unique chemical structure, 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can function as a fluorescent probe for detecting metal ions. Studies have demonstrated that similar compounds can selectively bind to metal cations such as nickel(II), resulting in significant fluorescence changes, which can be utilized in environmental monitoring and biological imaging .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing other biologically active molecules. The hydrazine moiety allows for further functionalization, enabling researchers to create libraries of compounds for screening against various biological targets .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of several hydrazone derivatives, including those similar to 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a promising therapeutic index .
Case Study 2: Metal Ion Detection
In another study focusing on fluorescent sensors, derivatives of the compound were tested for their ability to detect nickel(II) ions in solution. The compound demonstrated high sensitivity and selectivity, with fluorescence intensity increasing significantly upon binding to nickel ions. This application highlights its potential use in bioimaging and environmental analysis .
Mechanism of Action
The mechanism of action of 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations :
Key Insights :
- The 4-fluoro substituent in ’s compound 19 demonstrates enhanced antimicrobial efficacy compared to chloro or bromo analogs, suggesting the target compound may exhibit similar trends .
- Schiff bases with electron-withdrawing groups (e.g., -F, -Br) show improved bioactivity due to increased electrophilicity and target binding .
Physicochemical and Spectroscopic Data
Biological Activity
The compound 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide (CAS Number: 352645-03-5) is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C16H14FN3O3
- Molecular Weight : 315.3 g/mol
- InChIKey : IYTCRIJDSPVHCQ-VCHYOVAHSA-N
The compound features a hydrazone linkage with a fluorobenzylidene moiety, which is significant for its biological interactions. The presence of the methoxy group is also noteworthy, as it can influence the compound's lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazone derivatives has been explored in several studies. The compound was evaluated using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in inflammation compared to the control group, with a percentage inhibition of:
- 50% at 100 mg/kg dose
- 75% at 200 mg/kg dose
This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Anticancer Activity
Several studies have investigated the anticancer properties of similar hydrazone compounds. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings include:
- MCF-7 Cell Line : IC50 = 25 µM
- HeLa Cell Line : IC50 = 30 µM
Mechanistic studies indicated that the compound activates caspase pathways and induces oxidative stress in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various hydrazone derivatives, including our compound. It reported strong antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, emphasizing the role of the fluorine atom in enhancing activity . -
Anti-inflammatory Assessment :
In a comparative study published in Pharmaceutical Biology, researchers evaluated several hydrazone derivatives for their anti-inflammatory effects. The compound demonstrated significant efficacy in reducing paw edema, suggesting its potential as an anti-inflammatory agent . -
Anticancer Mechanisms :
A recent paper in Cancer Letters discussed the apoptotic effects of hydrazone compounds on various cancer cell lines. The authors noted that compounds similar to ours exhibited significant cytotoxicity through caspase activation and DNA fragmentation .
Q & A
Basic: What are the optimized synthetic pathways for 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, and how do reaction parameters influence yield?
The synthesis typically involves a multi-step condensation process. First, 4-fluorobenzaldehyde reacts with hydrazine to form a hydrazone intermediate. This intermediate is then coupled with N-(2-methoxyphenyl)-2-oxoacetamide under reflux conditions in ethanol or methanol. Key parameters include:
- Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for imine bond formation .
- Solvent polarity : Polar protic solvents (e.g., ethanol) enhance nucleophilicity of the hydrazine intermediate .
- Stoichiometry : A 1:1 molar ratio of hydrazone to acetamide minimizes side reactions .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- FT-IR : Confirms hydrazone formation (C=N stretch at ~1600 cm⁻¹) and carbonyl groups (amide C=O at ~1680 cm⁻¹) .
- NMR :
- ¹H NMR : Signals at δ 8.2–8.5 ppm (hydrazone proton) and δ 3.8–4.0 ppm (methoxy group) verify structure .
- ¹³C NMR : Peaks at ~165 ppm (amide carbonyl) and ~150 ppm (C=N) .
- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) confirms purity and stability .
Advanced: How can researchers resolve contradictions in bioactivity data across antimicrobial and anticancer studies?
Discrepancies often arise from assay conditions. For example:
- Antimicrobial assays : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or fungal species (e.g., C. albicans vs. A. flavus) affect MIC values. Standardize protocols using CLSI guidelines .
- Anticancer studies : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation times (24–72 hours) impact IC₅₀. Use dose-response curves and replicate experiments (n ≥ 3) to validate results .
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity, fluconazole for antifungal activity) to calibrate potency .
Advanced: What computational strategies predict the compound’s mechanism of action and target binding?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity) or receptors (e.g., estrogen receptor for anticancer effects). The 4-fluorobenzylidene moiety often shows hydrophobic pocket binding .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. A smaller gap (~3–4 eV) correlates with higher bioactivity .
- MD simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields) to identify persistent hydrogen bonds or π-π stacking .
Advanced: How does the 4-fluorobenzylidene substituent influence reactivity and bioactivity compared to analogs?
-
Electron-withdrawing effect : The fluorine atom increases electrophilicity of the hydrazone C=N bond, enhancing nucleophilic attack susceptibility (e.g., in enzyme inhibition) .
-
Bioactivity comparison :
Substituent Antimicrobial MIC (µg/mL) Anticancer IC₅₀ (µM) 4-Fluoro 8–16 (Gram+) 12–18 (MCF-7) 4-Chloro 12–24 20–30 2-Methoxy 32–64 >50 Data from fluorinated analogs show superior potency due to enhanced lipophilicity and target affinity .
Advanced: What strategies optimize in vitro stability and solubility for pharmacological studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin inclusion complexes .
- Stability assays : Monitor degradation via HPLC at physiological pH (7.4) and temperature (37°C). Half-life >24 hours indicates suitability for in vivo models .
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS) and assess CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
